molecular formula C13H18ClNO3 B1379491 4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride CAS No. 245057-71-0

4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride

Cat. No.: B1379491
CAS No.: 245057-71-0
M. Wt: 271.74 g/mol
InChI Key: GZZGNQYEQRGZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride emerged from the broader historical context of heterocyclic chemistry research focusing on benzodioxole and piperidine derivatives. The foundational understanding of 1,3-benzodioxole, also known as 1,2-methylenedioxybenzene, established the groundwork for this compound's development. This parent structure, characterized by the formula C₆H₄O₂CH₂, represents a benzene derivative containing the methylenedioxy functional group, which has been extensively studied for its presence in bioactive compounds.

The historical significance of piperidine-based compounds traces back to 1850 when Scottish chemist Thomas Anderson first reported piperidine, followed by independent work by French chemist Auguste Cahours in 1852. Both researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the foundation for future piperidine derivative research. The evolution of synthetic methodologies has subsequently enabled the development of complex derivatives such as 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride.

The benzodioxole-piperidine combination represents a convergence of two important chemical lineages. Research has demonstrated that compounds incorporating piperidine frameworks exhibit significant pharmaceutical relevance, with piperidine serving as a ubiquitous building block in pharmaceuticals and fine chemicals. The integration of benzodioxole moieties has been particularly noteworthy given their presence in various biologically active compounds, contributing to the development of pesticides and pharmaceuticals.

Contemporary synthetic approaches to benzodioxole-containing piperidine derivatives have benefited from advances in organic synthesis methodology. Recent literature indicates that synthesis often involves the reaction of piperidine derivatives with benzo[d]dioxole-containing reagents, allowing for the systematic introduction of the benzodioxole group into the piperidine framework. These synthetic strategies have enabled the preparation of structurally diverse compounds, including 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride.

Nomenclature and Structural Classification

The systematic nomenclature of 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name indicates a piperidine ring system substituted at the 4-position with a methoxy group that is further substituted with a benzo[d]dioxol-5-yl moiety. The hydrochloride designation refers to the salt form, where the basic nitrogen of the piperidine ring has been protonated and paired with a chloride anion.

The structural classification places this compound within multiple chemical categories. Primarily, it functions as a heterocyclic amine due to the presence of the piperidine ring, which consists of a six-membered ring containing five methylene bridges and one amine bridge. The compound simultaneously belongs to the benzodioxole family, incorporating the 1,3-benzodioxole structural motif characterized by a benzene ring fused with a five-membered dioxole ring.

The molecular formula C₁₃H₁₈ClNO₃ provides insight into the compound's composition, indicating thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms. This formula reflects the complexity arising from the combination of the piperidine core, the methoxy linker, the benzodioxole system, and the hydrochloride salt formation. The molecular weight of 271.74 grams per mole positions this compound within the range typical for small molecule pharmaceutical intermediates.

Table 1: Structural Classification Data for 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride

Property Value
Chemical Abstracts Service Number 245057-71-0
Molecular Formula C₁₃H₁₈ClNO₃
Molecular Weight 271.74 g/mol
Simplified Molecular-Input Line-Entry System Code [H]Cl.C1(OCC2=CC=C(OCO3)C3=C2)CCNCC1
Primary Classification Heterocyclic Amine
Secondary Classification Benzodioxole Derivative
Salt Form Hydrochloride

Position Within Benzodioxole-Containing Compounds

4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride occupies a distinctive position within the broader family of benzodioxole-containing compounds. The 1,3-benzodioxole structural framework, while not particularly important as an isolated entity, gains significance through its incorporation into various bioactive molecules. The methylenedioxyphenyl group, present in the compound's structure, represents a privileged structural motif found in numerous biologically active compounds.

The compound's position within benzodioxole chemistry can be understood through comparison with related structures. The parent 1,3-benzodioxole system provides the foundational architecture, while substitution patterns determine specific chemical and biological properties. The 5-position substitution in 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride represents a common derivatization pattern observed in benzodioxole chemistry, where substituents are introduced to modify the electronic and steric properties of the aromatic system.

Research on benzodioxole-containing compounds has revealed their presence in natural products and synthetic pharmaceuticals. The methylenedioxy functional group contributes to specific binding interactions and metabolic stability profiles that distinguish these compounds from other aromatic systems. The incorporation of this motif into piperidine derivatives, as exemplified by 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride, represents a rational approach to combining the beneficial properties of both structural elements.

The synthesis of related benzodioxole-piperidine hybrids has been documented in recent literature. For example, synthetic methodologies have been developed for compounds such as ethyl 4-(benzo[d]dioxol-5-yl)-3-nitro-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylate, demonstrating the versatility of this chemical framework. These synthetic precedents establish the feasibility and importance of benzodioxole-piperidine combinations in contemporary organic chemistry.

Table 2: Comparative Analysis of Benzodioxole-Containing Piperidine Derivatives

Compound Substitution Pattern Molecular Weight Reference
4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride 4-methoxy substituted 271.74 g/mol
4-(Benzo[d]dioxol-5-yl)piperidine hydrochloride Direct 4-substitution 241.72 g/mol
(1-(Benzo[d]dioxol-5-ylmethyl)piperidin-2-yl)methanol N-substituted Not specified

Relationship to Piperidine-Based Chemical Entities

The relationship between 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride and other piperidine-based chemical entities reflects the central importance of the piperidine ring system in medicinal chemistry. Piperidine, characterized by the molecular formula (CH₂)₅NH, serves as a fundamental heterocyclic amine consisting of a six-membered ring with five methylene bridges and one amine bridge. This structural motif appears throughout pharmaceutical chemistry as a ubiquitous building block.

The piperidine ring system in 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride maintains the characteristic chair conformation observed in unsubstituted piperidine. This conformational preference influences the compound's three-dimensional structure and potential binding interactions. The 4-position substitution with the methoxy-benzodioxole group introduces steric and electronic effects that may influence the conformational equilibrium and overall molecular properties.

Comparative analysis with other piperidine derivatives reveals the strategic importance of substitution patterns. The benzoylpiperidine fragment, characterized as phenyl(piperidin-4-yl)methanone, represents a privileged structure in drug development due to its presence in numerous bioactive small molecules. While 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride differs structurally from benzoylpiperidine derivatives, both classes demonstrate the versatility of 4-substituted piperidine frameworks.

The relationship extends to bioisosteric considerations, where piperidine rings serve as potential replacements for piperazine systems. Research indicates that the piperidine ring can function as a bioisostere of the piperazine ring, with appropriate substitution patterns compensating for the loss of the additional nitrogen atom. The methoxy-benzodioxole substitution in the target compound may provide electronic properties that parallel those observed in more traditional piperazine-containing systems.

Table 3: Structural Relationships Among Piperidine-Based Entities

Compound Class Key Structural Feature Relationship to Target Compound
Unsubstituted Piperidine (CH₂)₅NH core Provides basic ring framework
Benzoylpiperidine Derivatives Phenyl(piperidin-4-yl)methanone Shares 4-substitution pattern
4-Substituted Piperidines Various 4-position substituents Direct structural analogy
Piperazine Bioisosteres Modified heterocyclic systems Potential functional equivalence

The synthesis of piperidine-based compounds has evolved significantly, with modern approaches enabling stereocontrolled access to substituted derivatives. Recent developments in chemo-enzymatic synthesis have demonstrated the preparation of stereoenriched piperidines through asymmetric dearomatization of activated pyridines. These methodological advances enhance the accessibility of compounds such as 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride and related derivatives.

Industrial production of piperidine typically involves hydrogenation of pyridine over molybdenum disulfide catalysts, converting the aromatic pyridine ring to the saturated piperidine system. This fundamental transformation provides access to the piperidine starting materials required for subsequent derivatization reactions leading to complex substituted derivatives. The relationship between 4-(Benzo[d]dioxol-5-ylmethoxy)piperidine hydrochloride and simpler piperidine entities thus reflects both synthetic accessibility and structural evolution within heterocyclic chemistry.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-2-12-13(17-9-16-12)7-10(1)8-15-11-3-5-14-6-4-11;/h1-2,7,11,14H,3-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZGNQYEQRGZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment of the Methoxy Linker: The benzo[d][1,3]dioxole moiety is then reacted with a suitable methoxy-containing reagent to introduce the methoxy linker.

    Formation of the Piperidine Ring: The methoxy-substituted benzo[d][1,3]dioxole is then reacted with piperidine under appropriate conditions to form the final product.

    Hydrochloride Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antitumor or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Paroxetine Methoxy (3R,4S)-Enantiomer Hydrochloride

  • Structure : (3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride.
  • Key Difference : Substitution of the 4-fluorophenyl group in paroxetine with a 4-methoxyphenyl group.
  • Activity : Retains SSRI activity but with altered pharmacokinetics due to stereochemistry and methoxy group .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structure : Features a diphenylmethoxy substituent instead of benzodioxolylmethoxy.
  • Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol) .

N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride

  • Structure : Replaces the methoxy group with a carboxamide moiety.
  • Molecular Formula : C₁₃H₁₅N₂O₃Cl (MW: 284.74 g/mol) .

Piperidine Triazole Urea Derivatives

  • Example: 4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl(1H-1,2,4-triazol-1-yl)methanone.

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Formula Molecular Weight pKa LogP Key Pharmacological Role
4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine HCl C₁₉H₂₀FNO₃·HCl 365.83 9.9 3.95 SSRI (Paroxetine)
Paroxetine Methoxy Enantiomer HCl C₁₉H₂₁NO₃·HCl 365.86 N/R ~4.0* SSRI (stereospecific activity)
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO·HCl 303.83 N/R ~4.5* Structural analogue
Piperidine Triazole Urea Derivative C₂₂H₂₄F₃N₄O₂S 465.16 N/R N/R MAGL inhibitor

*N/R: Not reported; *estimated based on substituent lipophilicity.

Biological Activity

4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride is a synthetic compound notable for its unique structural features, comprising a piperidine ring linked to a benzo[d][1,3]dioxole moiety via a methoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications.

  • Molecular Formula: C₁₃H₁₇NO₂·HCl
  • Molecular Weight: 241.74 g/mol
  • CAS Number: 245057-71-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact mechanisms depend on the biological system being studied and the specific targets involved.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antitumor Activity
Studies have shown that derivatives of piperidine compounds can exhibit significant antitumor properties. For instance, compounds structurally related to this compound have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects against various bacterial strains. Preliminary data suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent.

3. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on neurotransmitter systems. Initial findings suggest potential interactions with serotonin and dopamine receptors, which could have implications for mood disorders and other neuropsychiatric conditions.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

Compound NameStructureBiological Activity
4-(Benzo[d][1,3]dioxol-5-yl)piperidine hydrochlorideStructureModerate antitumor activity
4-(3,4-Dimethoxybenzyl)piperidine hydrochlorideStructureStronger neuropharmacological effects
4-(4-Ethoxybenzyl)piperidine hydrochlorideStructureNotable antimicrobial properties

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antitumor Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity
In a clinical evaluation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against multi-drug resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, suggesting it could be a candidate for treating resistant infections .

Q & A

Q. What are the recommended synthetic routes and purity validation methods for 4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. For analogous piperidine derivatives, a common approach includes:

  • Step 1: Functionalization of the piperidine ring with a benzodioxolylmethoxy group via etherification or alkylation.
  • Step 2: Hydrochloride salt formation through acid-base neutralization.

Purity Validation:

  • Chromatography: HPLC or GC-MS to assess purity (e.g., retention time and peak area analysis, as used for benzoylpiperidine derivatives in ).
  • Spectroscopy: 1^1H-NMR and 13^{13}C-NMR to confirm structural integrity and identify impurities.
  • Elemental Analysis: Verify stoichiometric composition (e.g., carbon, hydrogen, nitrogen content discrepancies in derivatives ).

Q. Table 1: Example Characterization Data for Analogous Piperidine Derivatives

ParameterMethodTypical Results (Example)Reference
PurityHPLC (254 nm)95% peak area
Melting PointDifferential Scanning160–170°C (dec.)
NMR Confirmation1^1H-NMR (400 MHz)δ 7.2–6.8 (aromatic protons)

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis or handling to avoid inhalation of dust/aerosols .
  • Storage: Store in airtight containers at 2–8°C, protected from light and moisture, as recommended for similar hygroscopic piperidine salts .
  • Spill Management: Absorb with inert material (e.g., sand) and dispose of as hazardous waste .

Critical Toxicity Data (Analogous Compounds):

  • Acute oral toxicity (rat): LD50_{50} > 2000 mg/kg .
  • Skin irritation: Category 2 (H315) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer: Integrate quantum chemical calculations and machine learning (ML) to:

  • Predict Reaction Pathways: Use density functional theory (DFT) to model transition states and energetics of key steps (e.g., etherification).
  • Screen Conditions: ML algorithms analyze experimental datasets to recommend optimal solvents, catalysts, or temperatures, reducing trial-and-error approaches .
  • Example Workflow:
    • Generate reaction network using software like Gaussian or ORCA.
    • Validate predictions with small-scale experiments.
    • Iterate based on computational-experimental feedback loops .

Q. Table 2: Computational vs. Experimental Yield Comparison (Hypothetical)

ParameterComputational PredictionExperimental ResultError (%)
Optimal Temperature80°C78°C2.5
Catalyst Loading5 mol%4.8 mol%4.0

Q. How can contradictory stability data from different studies be resolved?

Methodological Answer: Contradictions often arise from variations in experimental conditions. To resolve:

  • Controlled Replication: Repeat stability tests under standardized conditions (pH, humidity, temperature).
  • Advanced Analytics: Use accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to track degradation products .
  • Cross-Validation: Compare data with structurally similar compounds. For example, piperidine derivatives with benzodioxole groups show hydrolytic sensitivity at high pH, necessitating buffered storage .

Case Study: A derivative with a benzyloxy-piperidine structure showed 10% degradation after 30 days at 25°C but remained stable at 4°C .

Q. What experimental strategies assess the compound’s biological activity and target interactions?

Methodological Answer:

  • In Vitro Assays:
    • Receptor Binding: Radioligand displacement assays (e.g., μ-opioid or serotonin receptors, given structural similarities to bioactive piperidines ).
    • Enzyme Inhibition: Kinetic studies using fluorogenic substrates to measure IC50_{50} values.
  • In Silico Docking: Molecular docking (AutoDock Vina) to predict binding affinities for targets like monoamine transporters .
  • Pharmacokinetics: Metabolic stability testing in liver microsomes, with LC-MS quantification of parent compound and metabolites .

Q. Table 3: Example Biological Data for Analogous Compounds

TargetAssay TypeResult (Example)Reference
Serotonin TransporterRadioligand BindingKi_i = 120 nM
CYP3A4 InhibitionFluorescent ProbeIC50_{50} = 8.2 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Benzo[d][1,3]dioxol-5-ylmethoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.